4-Methyl-6-nitropyridine-2-carboxylic acid
Description
4-Methyl-6-nitropyridine-2-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 2, a methyl group at position 4, and a nitro group at position 5. This compound belongs to the nitropicolinic acid family, where substituent positions critically influence its physicochemical properties, such as acidity, solubility, and reactivity.
Properties
Molecular Formula |
C7H6N2O4 |
|---|---|
Molecular Weight |
182.13 g/mol |
IUPAC Name |
4-methyl-6-nitropyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6N2O4/c1-4-2-5(7(10)11)8-6(3-4)9(12)13/h2-3H,1H3,(H,10,11) |
InChI Key |
AVLDQBLGAUGAIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-nitropyridine-2-carboxylic acid typically involves the nitration of 4-methylpyridine-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-nitropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or metal hydrides like sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-6-nitropyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-6-nitropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Implications
Electronic Effects :
- Nitro groups at positions closer to the carboxylic acid (e.g., 6-nitro vs. 5-nitro) amplify acidity due to stronger electron withdrawal .
- Methyl groups influence solubility; para-substituted methyl (position 4) may reduce steric effects compared to ortho-substituted analogs.
Heterocyclic Influence :
- Pyrimidine derivatives (e.g., ) exhibit distinct reactivity due to dual nitrogen atoms, enabling applications in pharmaceuticals or agrochemicals .
Functional Group Trade-offs: Replacing nitro with amino groups () shifts properties from acidic to basic, expanding utility in drug design for pH-sensitive environments .
Biological Activity
4-Methyl-6-nitropyridine-2-carboxylic acid is an organic compound characterized by its unique structural features: a pyridine ring substituted with a methyl group at the 4-position, a nitro group at the 6-position, and a carboxylic acid group at the 2-position. This arrangement imparts distinct chemical properties that may influence its biological activity. The compound has garnered interest in various fields, particularly due to its potential interactions with biological systems, which are often explored through its structural analogs.
The molecular formula for this compound is C₇H₆N₂O₄, with a molecular weight of approximately 166.13 g/mol. The presence of both a nitro and a carboxylic acid functional group allows for diverse chemical transformations and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆N₂O₄ |
| Molecular Weight | 166.13 g/mol |
| Structural Features | Methyl (4-position), Nitro (6-position), Carboxylic Acid (2-position) |
Biological Activity
Research into the biological activity of this compound has indicated potential pharmacological effects, although specific data remains limited. Compounds with similar structures are often associated with various biological activities, including:
- Antimicrobial Activity : Many nitropyridine derivatives exhibit antibacterial properties, suggesting that this compound may also possess similar effects.
- Anti-inflammatory Effects : The carboxylic acid functionality may contribute to anti-inflammatory activities, as seen in other related compounds.
- Anticancer Potential : Structural analogs have been investigated for their ability to inhibit cancer cell proliferation, particularly through mechanisms involving protein-protein interactions such as those affecting c-Myc .
Case Studies and Research Findings
Several studies have explored the biological implications of nitropyridine derivatives:
- c-Myc Inhibition : A study highlighted that compounds structurally related to this compound could disrupt the c-Myc-Max protein-protein interaction, an essential pathway in many cancers. This suggests that this compound may serve as a lead for developing new anticancer agents .
- Bioconversion Studies : Research involving whole-cell biotransformation has shown that certain pyridine derivatives can be converted into biologically active products using microbial systems. This indicates potential pathways for synthesizing derivatives of this compound that exhibit enhanced biological activity .
The mechanism of action for compounds like this compound is believed to involve multiple pathways:
- Electrophilic Interactions : The electron-withdrawing nature of the nitro group enhances the electrophilicity of adjacent carbon atoms, facilitating nucleophilic attacks by biological molecules.
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with various biological targets, potentially influencing enzymatic activities or receptor interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
